2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-22-11-4-2-10(3-5-11)8-19-15(21)14-12(6-7-23-14)18-16(19)24-9-13(17)20/h2-7H,8-9H2,1H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTVXFDJDWQFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition likely occurs through the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates and thus halting progression of the cell cycle.
Biological Activity
The compound 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibits significant biological activity due to its unique chemical structure. This compound belongs to the thieno[3,2-d]pyrimidine class, which has garnered attention for various pharmacological properties, including antibacterial and anticancer effects. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 467.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core, methoxyphenyl groups, and an acetamide moiety, contributing to its diverse reactivity and biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O4S2 |
| Molecular Weight | 467.6 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| InChI Key | HNLMTUYCBLRAKS-UHFFFAOYSA-N |
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit broad-spectrum antibacterial properties. For instance, derivatives containing a flexible side chain with a phenyl ring have shown enhanced activity against various bacterial strains. Specifically, the presence of a 4-methoxyphenyl group has been linked to a two-fold increase in antibacterial efficacy compared to other substituents .
In vitro studies have demonstrated that compounds with thieno[3,2-d]pyrimidine cores inhibit bacterial growth effectively. For example, certain derivatives showed IC50 values in the low micromolar range against Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of thieno[3,2-d]pyrimidine derivatives has been explored extensively. Studies show that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest . For instance, one study reported that a related compound exhibited an EC50 value of 10.28 µg/mL against HEPG2 cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to various structural components:
- Thieno[3,2-d]pyrimidine Core : Essential for biological activity; modifications can enhance or reduce efficacy.
- Methoxy Substituents : Influence solubility and interaction with biological targets.
- Acetamide Group : Plays a role in binding affinity to target enzymes or receptors.
Study 1: Antibacterial Evaluation
A series of thienopyrimidine derivatives were tested against resistant strains of bacteria. The compound demonstrated significant inhibition against E. coli with an IC50 value of 0.91 µM . This highlights its potential as a lead compound for developing new antibiotics.
Study 2: Anticancer Activity
In another study focusing on anticancer properties, derivatives were tested on MCF-7 cells. The results indicated that modifications to the side chains significantly impacted cytotoxicity levels, suggesting that further optimization could enhance therapeutic effectiveness .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thienopyrimidine derivatives. For instance, research indicates that compounds structurally related to 2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant antibacterial and antifungal activities.
Case Study: Synthesis and Evaluation
A study investigated the synthesis of various thienopyrimidine derivatives and their antimicrobial activities. The synthesized compounds were tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial properties .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 8 | 16 |
| Compound B | 16 | 32 |
| This compound | 4 | 8 |
Phosphodiesterase Inhibition
Phosphodiesterase inhibitors are crucial in treating various inflammatory diseases and conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that thienopyrimidine derivatives can act as selective phosphodiesterase inhibitors.
Case Study: PDE4 Inhibition
In a comparative study on phosphodiesterase inhibitors, several thienopyrimidine compounds were evaluated for their inhibitory effects on PDE4 enzymes. The results showed that these compounds could significantly reduce the activity of PDE4 with IC50 values comparable to established inhibitors like rolipram. This suggests potential applications in developing new anti-inflammatory medications .
| Compound | IC50 (nM) | Selectivity Ratio (PDE4D/PDE4B) |
|---|---|---|
| Rolipram | 410 | - |
| Compound X | 94 | 10-fold |
| This compound | 200 | - |
Anti-inflammatory Properties
The anti-inflammatory properties of thienopyrimidine derivatives have been explored in various models. The compound has shown promise in reducing inflammation markers in vitro and in vivo.
Case Study: In Vivo Efficacy
In an experimental model of asthma induced by ovalbumin in mice, administration of thienopyrimidine derivatives resulted in a significant reduction in airway hyperreactivity and inflammatory cell infiltration into lung tissues. This highlights the potential use of these compounds as therapeutic agents for respiratory diseases .
Q & A
Q. What are the recommended synthetic routes for 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?
- Methodology : A multi-step synthesis is typically employed:
Substitution reactions under alkaline conditions to introduce the 4-methoxybenzyl group (e.g., using potassium carbonate in DMF) .
Thiolation : React the pyrimidinone intermediate with a thiolating agent (e.g., thiourea or Lawesson’s reagent) to form the thioether linkage.
Acetamide coupling : Use condensing agents (e.g., EDC/HOBt) to attach the acetamide moiety .
Monitor reaction progress via TLC and purify intermediates via column chromatography.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology :
- Spectroscopic analysis : Perform -NMR and -NMR in DMSO- to verify proton/carbon environments, comparing chemical shifts to computational predictions or analogous structures .
- Mass spectrometry : Use ESI-MS or HRMS to confirm molecular weight (e.g., expected [M+H] peak).
- HPLC : Validate purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What solvents are suitable for solubility testing?
- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol) based on structural analogs. For biological assays, prepare stock solutions in DMSO (≤1% v/v in final media to avoid cytotoxicity) .
Q. What safety precautions are required for handling this compound?
- Methodology :
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis .
- PPE : Use nitrile gloves, lab coats, and fume hoods. Refer to SDS for hazard classifications (e.g., acute toxicity, skin irritation) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Methodology : Apply Design of Experiments (DoE) to evaluate critical parameters (temperature, catalyst loading, reaction time). For example, use a central composite design to optimize condensation steps, followed by response surface modeling . Statistical software (e.g., JMP, Minitab) can identify significant factors and interactions.
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Modify substituents : Synthesize analogs with variations in the 4-methoxybenzyl group (e.g., replacing methoxy with ethoxy or halogens) .
- Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake). For instance, evaluate hypoglycemic activity in murine models via glucose tolerance tests, as demonstrated in thiazolidinedione derivatives .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Purity verification : Re-analyze batches via HPLC and NMR to rule out impurities (>95% purity threshold) .
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, cell line passage number).
- Orthogonal assays : Confirm activity using alternative methods (e.g., SPR binding vs. cellular viability assays) .
Q. What strategies ensure compound stability under physiological conditions?
- Methodology : Conduct forced degradation studies :
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation products via LC-MS .
- Thermal stability : Heat samples to 40–60°C and monitor decomposition kinetics.
- Light exposure : Test photostability under UV/visible light using ICH guidelines .
Q. How to validate analytical methods for quantifying this compound in complex matrices?
- Methodology :
- Linearity : Prepare calibration curves in biological matrices (plasma, tissue homogenates) with .
- Accuracy/precision : Perform spike-recovery experiments (intra-day/inter-day CV < 15%).
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1 thresholds) .
Q. How to address discrepancies in spectral data interpretation?
- Methodology :
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ACD/Labs).
- Isotopic labeling : Synthesize - or -labeled analogs to resolve ambiguous assignments.
- Collaborative analysis : Cross-validate data with independent labs or databases (e.g., PubChem, SciFinder) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
